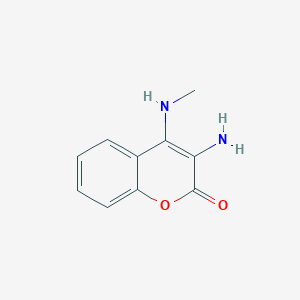

3-amino-4-(methylamino)-2H-chromen-2-one

Description

Properties

CAS No. |

59288-10-7 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.2 g/mol |

IUPAC Name |

3-amino-4-(methylamino)chromen-2-one |

InChI |

InChI=1S/C10H10N2O2/c1-12-9-6-4-2-3-5-7(6)14-10(13)8(9)11/h2-5,12H,11H2,1H3 |

InChI Key |

VUGQMTSDCGZIHF-UHFFFAOYSA-N |

SMILES |

CNC1=C(C(=O)OC2=CC=CC=C21)N |

Canonical SMILES |

CNC1=C(C(=O)OC2=CC=CC=C21)N |

Other CAS No. |

59288-10-7 |

Origin of Product |

United States |

Preparation Methods

Pechmann Condensation for Core Formation

The Pechmann reaction, which involves the acid-catalyzed condensation of phenols with β-keto esters, is a cornerstone of coumarin synthesis. For 3-amino-4-(methylamino)-2H-chromen-2-one, this method faces limitations due to the incompatibility of free amino groups with strongly acidic conditions. However, protected amine precursors (e.g., nitro or azide groups) can be utilized, followed by post-cyclization reduction. For example:

-

Protected precursor route :

4-Methylamino-substituted phenols are challenging to synthesize directly. An alternative involves using 4-nitro-3-aminophenol derivatives, which undergo Pechmann condensation with β-keto esters (e.g., ethyl acetoacetate) in the presence of Lewis acids like FeCl₃·6H₂O. Subsequent hydrogenation reduces the nitro group to an amine, while the methylamino group is introduced via reductive alkylation.

Knoevenagel Condensation for Functionalized Coumarins

The Knoevenagel reaction between substituted salicylaldehydes and active methylene compounds (e.g., malonates) offers greater flexibility for introducing electron-withdrawing groups. For this compound:

-

Salicylaldehyde functionalization :

Starting with 3-nitro-4-bromosalicylaldehyde, Knoevenagel condensation with diethyl malonate under basic conditions (piperidine) yields 3-nitro-4-bromo-coumarin. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, while the bromine at position 4 serves as a handle for subsequent amination.

Sequential Amination Strategies

Introducing both amino and methylamino groups onto the coumarin core requires careful planning to avoid undesired side reactions. Two primary strategies emerge: (1) direct amination of halogenated precursors and (2) reductive functionalization of nitro intermediates.

Halogenated Coumarin Amination

Bromine or chlorine substituents at position 4 enable nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination.

Copper-Catalyzed Amination

Adapting methods from heterocyclic chemistry (e.g., pyridine amination), brominated coumarins undergo amination with methylamine under high-pressure conditions. A representative procedure involves:

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers an alternative, though the electron-deficient nature of coumarins may necessitate specialized ligands (e.g., XPhos). This method remains less explored compared to copper-based systems.

Reductive Amination of Nitro Coumarins

Nitro groups at position 3 can be selectively reduced to amines while preserving other functionalities:

-

Catalytic hydrogenation :

H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 4 h → this compound. -

Chemoselective reducing agents :

SnCl₂/HCl or Fe/HCl selectively reduce nitro groups without affecting methylamino substituents.

Methylamino Group Introduction

The methylamino moiety at position 4 poses synthetic challenges due to the need for selective alkylation.

Reductive Methylation

Primary amines can be converted to secondary amines via reductive alkylation:

Direct Alkylation

Methyl iodide or dimethyl sulfate alkylates amines under basic conditions, though over-alkylation to quaternary ammonium salts must be suppressed:

One-Pot Multicomponent Approaches

Recent advances aim to streamline synthesis by combining cyclocondensation and amination in a single reactor.

Tandem Knoevenagel-Amination

A hypothetical one-pot method could involve:

-

Knoevenagel condensation of 3-nitro-4-bromosalicylaldehyde with ethyl acetoacetate.

-

In situ reduction of the nitro group to amine (H₂, Pd/C).

While promising, this approach requires precise control over reaction sequence and compatibility of catalysts.

Analytical and Optimization Data

Critical parameters influencing yield and selectivity include catalyst loading, temperature, and solvent polarity. Representative data from analogous syntheses are summarized below:

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methylamino-coumarin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted coumarins, which can have enhanced biological activities and different photochemical properties .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of 2H-chromenes, including 3-amino-4-(methylamino)-2H-chromen-2-one, demonstrate significant anticancer properties. For instance, studies have shown that certain chromene derivatives can inhibit the growth of various human tumor cell lines. One study reported that specific modifications at the second and third positions of the chromene structure resulted in compounds with IC50 values less than 1 µM against six human tumor cell lines .

Table 1: Anticancer Activity of Chromene Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A172 glioma | 0.0074 | Patil et al., 2012 |

| Compound B | MCF-7 breast | <1 | Vosooghi et al., 2010 |

| Compound C | A549 lung | >50% activity | Kandeel et al., 2013 |

1.2 Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory and analgesic activities. A series of Schiff base derivatives containing the chromene moiety were synthesized and tested, revealing comparable or superior potency relative to standard anti-inflammatory drugs . Notably, compounds with specific substituents exhibited significant anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of Chromene Derivatives

| Compound | Activity Level | Reference |

|---|---|---|

| 7-(4-chlorobenzylideneamino) | Potent | |

| 7-(2,4-dichlorobenzylideneamino) | Comparable to standard | |

| 7-(4-bromobenzylideneamino) | Potent |

Pharmacological Studies

2.1 Antimicrobial Activity

The antimicrobial properties of chromene derivatives have been extensively studied. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. For example, one study reported significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 3: Antimicrobial Activity of Chromene Derivatives

| Compound | MIC (µg/mL) | Pathogen | Reference |

|---|---|---|---|

| Compound D | 6.25 | A. fumigatus | |

| Compound E | 12.5 | C. albicans | |

| Standard Antibiotic (Ampicillin) | - | Various |

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how structural modifications affect the biological activity of chromene derivatives. The presence of electron-withdrawing groups has been linked to enhanced antimicrobial activity, while specific substitutions have been associated with improved anticancer potency .

Case Studies

Case Study 1: Synthesis and Evaluation

A notable study synthesized several derivatives of this compound using microwave-assisted techniques. The synthesized compounds were screened for their cytotoxicity against cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .

Case Study 2: In Vivo Studies

In vivo studies have begun to explore the therapeutic potential of these compounds in animal models for cancer and inflammation, providing insights into their pharmacokinetics and safety profiles .

Mechanism of Action

The mechanism by which 3-amino-4-methylamino-coumarin exerts its effects involves interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and heat shock protein 90, which are crucial for cell proliferation and survival. The compound’s fluorescence properties also make it useful for imaging and detection applications .

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structural analogues and their distinguishing features:

Physicochemical Properties

- Solubility: The methylamino group in the target compound improves hydrophilicity compared to benzylamino derivatives (e.g., 3-amino-4-(benzylamino)-2H-chromen-2-one) . However, it is less polar than hydroxy-substituted analogues (e.g., 3-amino-4-hydroxy-2H-chromen-2-one) .

- Hydrogen Bonding: Amino and methylamino groups enable hydrogen bonding with biological targets (e.g., MAO-B active site) or crystal lattice partners, as seen in structural studies of related coumarins .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-4-(methylamino)-2H-chromen-2-one, and what are their comparative advantages?

- Methodology :

- Solid-phase synthesis : React malonic acid with substituted phenols in phosphorous oxychloride (POCl₃) using ZnCl₂ as a catalyst under reflux (yield: ~60-70%) .

- Biogenic nanoparticle-catalyzed synthesis : Use biogenic ZnO nanoparticles (5 mol%) in aqueous medium with 4-hydroxycoumarin, aldehydes, and methylamine at room temperature (yield: 85-90%, eco-friendly) .

- Key considerations : Solid-phase methods require harsh conditions but are scalable, while nanoparticle catalysis offers greener protocols with higher yields.

Q. How is this compound characterized spectroscopically?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., amino groups at δ 3.5–4.5 ppm; coumarin carbonyl at δ 160–165 ppm) .

- HRMS : Confirm molecular weight (e.g., [M]+ at m/z 296.11 for C₁₈H₁₇NO₃) and fragmentation patterns .

- IR : Identify key functional groups (e.g., NH₂ stretching at 3300–3500 cm⁻¹, C=O at 1700 cm⁻¹) .

Q. What are the common structural derivatives of this compound, and how do substituents affect reactivity?

- Findings :

- Derivatives include halogenated (e.g., 4-Cl, 4-NO₂) or hydroxylated phenyl groups at the 3-position, which modulate electronic properties and hydrogen-bonding capacity .

- Ethylamino or methylamino substituents enhance solubility and influence tautomerism in polar solvents .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound under varying catalytic conditions?

- Methodology :

- Catalyst screening : Compare biogenic ZnO NPs (5 mol%) vs. traditional Lewis acids (e.g., ZnCl₂). ZnO NPs reduce reaction time (2–4 hrs vs. 12–24 hrs) and improve yields by 20% .

- Solvent optimization : Aqueous media minimize side reactions (e.g., ester hydrolysis) compared to organic solvents .

- Temperature control : Room-temperature reactions reduce decomposition risks for thermally sensitive intermediates .

Q. How should researchers resolve contradictions in spectral data, such as unexpected peaks in ¹H NMR?

- Analytical strategies :

- Tautomerism analysis : Check for keto-enol tautomerism (common in coumarins) by comparing DMSO-d₆ vs. CDCl₃ spectra. Enol forms show downfield shifts for OH/NH protons .

- Impurity profiling : Use preparative TLC or HPLC to isolate byproducts (e.g., unreacted aldehydes or dimerized intermediates) .

- Variable-temperature NMR : Monitor dynamic processes (e.g., rotational barriers in methylamino groups) to explain splitting patterns .

Q. What structure-activity relationships (SARs) govern the biological activity of this compound and its analogs?

- Methodology :

- Anticancer screening : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) and correlate substituent electronegativity (e.g., NO₂, Cl) with cytotoxicity .

- Molecular docking : Simulate interactions with target enzymes (e.g., topoisomerase II) to identify critical hydrogen-bonding sites (e.g., 4-methylamino group) .

- Pharmacokinetic studies : Assess logP values to optimize bioavailability; methylamino derivatives exhibit better membrane permeability than ethylamino analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.